An In-depth Technical Guide to 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone
An In-depth Technical Guide to 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone
CAS Number: 24085-05-0
This technical guide provides a comprehensive overview of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data on its chemical properties, synthesis, and biological relevance.
Chemical and Physical Properties
1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone, also known as 3-Chloromethyl-4-hydroxyacetophenone, is an aromatic ketone.[1][2] Its structure features a phenyl ring substituted with an acetyl group, a hydroxyl group, and a chloromethyl group.[2] This trifunctional arrangement makes it a versatile building block in organic synthesis.[3] The compound is typically a red or light red to pink solid at room temperature.[2][3]
Table 1: Physicochemical Properties of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone
| Property | Value | Reference(s) |
| CAS Number | 24085-05-0 | [2][4] |
| Molecular Formula | C₉H₉ClO₂ | [4] |
| Molecular Weight | 184.62 g/mol | [2] |
| Appearance | Red to light red/pink solid | [2][3] |
| Melting Point | 160 °C (decomposes) | [3] |
| Boiling Point | 363.6 °C at 760 mmHg | [3] |
| Density | 1.255 g/cm³ | [3] |
| Flash Point | 173.7 °C | [3] |
| Refractive Index | 1.565 | [3] |
Spectral Data
Synthesis
The primary method for synthesizing 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone is through the Blanc chloromethylation of 4-hydroxyacetophenone.[7] This reaction introduces a chloromethyl group onto the aromatic ring using formaldehyde and hydrochloric acid, typically catalyzed by a Lewis acid like zinc chloride.[7]
Experimental Protocol: Blanc Chloromethylation of 4-Hydroxyacetophenone
This protocol is adapted from documented synthesis procedures.[2]
Materials:
-
4-Hydroxyacetophenone
-
37% Formaldehyde solution
-
Concentrated Hydrochloric Acid
-
Zinc Chloride (catalyst)
Procedure:
-
In a suitable reaction vessel, combine the 37% formaldehyde solution and concentrated hydrochloric acid.
-
To this mixture, add 4-hydroxyacetophenone at a temperature of approximately 45°C.
-
Add a catalytic amount of zinc chloride.
-
Maintain the reaction mixture at 50°C for two hours with stirring.
-
After the reaction is complete, filter the mixture.
-
Wash the solid product with water to remove unreacted starting materials and catalyst.
-
The resulting product is 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone.
Diagram 1: Synthesis of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone
Caption: Synthesis via Blanc chloromethylation.
Applications in Drug Development
The most significant application of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone is as a key intermediate in the synthesis of the widely used bronchodilator, Salbutamol (also known as Albuterol).[2] Salbutamol is a short-acting β2-adrenergic receptor agonist used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1]
Diagram 2: Role as a Pharmaceutical Intermediate
Caption: Pathway to Salbutamol synthesis.
Biological Signaling Pathway of the Downstream Product: Salbutamol
While the direct biological activity of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone is not well-documented, its end-product, Salbutamol, exerts its therapeutic effect through the β2-adrenergic signaling pathway .[1][8]
Activation of the β2-adrenergic receptor, a G-protein coupled receptor, by Salbutamol initiates a signaling cascade.[8] This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA).[8] PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase.[8] This results in the relaxation of the airway smooth muscle, causing bronchodilation.[8]
Diagram 3: β2-Adrenergic Signaling Pathway
Caption: Salbutamol's mechanism of action.
Safety and Handling
1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone is classified as a hazardous substance.[2] It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[9] Work should be conducted in a well-ventilated area or a fume hood.[9] For detailed safety information, refer to the Safety Data Sheet (SDS).[9]
Conclusion
1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone is a valuable chemical intermediate with a primary role in the synthesis of the important pharmaceutical, Salbutamol. Its synthesis via the Blanc chloromethylation reaction is a well-established industrial process. While information on its direct biological activity is limited, understanding its properties and its role as a precursor is crucial for researchers in organic synthesis and medicinal chemistry. Further research into the potential biological effects of this and related compounds could open new avenues for drug discovery.
References
- 1. What are β2-adrenergic receptor agonists and how do they work? [synapse.patsnap.com]
- 2. 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone (24085-05-0) for sale [vulcanchem.com]
- 3. Cas 24085-05-0,1-(3-CHLOROMETHYL-4-HYDROXY-PHENYL)-ETHANONE | lookchem [lookchem.com]
- 4. scbt.com [scbt.com]
- 5. 1-(3-Chlorophenyl)ethanone | C8H7ClO | CID 14933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethanone, 1-(3-chloro-4-methoxyphenyl)- [webbook.nist.gov]
- 7. 1-(3-CHLOROMETHYL-4-HYDROXY-PHENYL)-ETHANONE | 24085-05-0 [chemicalbook.com]
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